2-methyl-3-nitro-N-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-methyl-3-nitro-N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5S/c1-11-12(5-4-6-13(11)22(25)26)16(24)18-9-14-19-20-17(27-14)28-10-15(23)21-7-2-3-8-21/h4-6H,2-3,7-10H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBNXCMXYUSMRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(O2)SCC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-3-nitro-N-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide , with the chemical formula and a molecular weight of approximately 405.4 g/mol, is a novel derivative that combines various pharmacologically active moieties. This article explores its biological activities, including anticancer, antimicrobial, and anticonvulsant effects, supported by diverse research findings.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring, which is known for its bioisosteric properties that enhance biological activity. The pyrrolidine moiety contributes to its pharmacological profile by potentially improving solubility and bioavailability.
Anticancer Activity
Research has shown that compounds containing the 1,3,4-oxadiazole structure exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that derivatives of oxadiazoles can inhibit cancer cell proliferation across various cell lines. A related compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating moderate activity .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 92.4 |
| CaCo-2 | 92.4 |
| 3T3-L1 | 92.4 |
Antimicrobial Activity
The incorporation of thiazole and oxadiazole rings in similar compounds has also shown promising antimicrobial activity:
- Compounds with thiazole derivatives have been reported to exhibit selective antibacterial effects against various strains, demonstrating potential as new antimicrobial agents .
Anticonvulsant Activity
The presence of the pyrrolidine moiety has been linked to enhanced anticonvulsant effects:
- In a study involving picrotoxin-induced convulsion models, related compounds showed significant protective effects with a median effective dose (ED50) indicating their potential in treating epilepsy .
Case Studies and Research Findings
Case Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives found that specific modifications led to increased cytotoxicity against human cancer cell lines. The compound's structure was correlated with its biological activity through structure-activity relationship (SAR) analysis.
Case Study 2: Antimicrobial Properties
Another investigation highlighted the efficacy of thiazole-containing compounds against resistant bacterial strains. The results indicated a strong correlation between the structural features of the compounds and their antimicrobial potency.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated promising antibacterial activity, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anticancer Potential
Research has shown that compounds containing oxadiazole rings possess anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Preliminary in vitro studies of similar compounds have indicated that they can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .
Anti-inflammatory Effects
Molecular docking studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Inhibition of this enzyme can lead to reduced production of leukotrienes, which are mediators of inflammation. This positions the compound as a potential therapeutic agent for treating inflammatory diseases .
Case Studies and Research Findings
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule decomposes into two primary fragments: (1) the 2-methyl-3-nitrobenzamide core and (2) the 5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl side chain. Retrosynthetic cleavage at the amide bond suggests convergent synthesis via coupling of 2-methyl-3-nitrobenzoyl chloride with 5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazole-2-methanamine. Alternative disconnections at the thioether or oxadiazole rings enable modular assembly, though with increased synthetic complexity.
Synthesis of the 2-Methyl-3-Nitrobenzamide Core
Friedel-Crafts Acylation and Nitration
The benzamide core originates from 3-nitro-o-xylene, which undergoes Friedel-Crafts acylation with benzoyl chloride in dry benzene catalyzed by aluminum chloride (13.3 g, 0.10 mol) at reflux for 2 hours, yielding 2-methyl-3-nitrobenzophenone (95% yield; b.p. 183°C at 2 mm Hg). Subsequent oxidation with 20% aqueous nitric acid at 145–155°C for 20–24 hours in a sealed vessel produces 2-benzoyl-6-nitrobenzoic acid (52% yield), which is hydrolyzed to 2-methyl-3-nitrobenzoic acid via sodium carbonate wash and hydrochloric acid precipitation.
Table 1: Optimization of Benzoyl Chloride Synthesis
| Entry | Halogenating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Thionyl chloride | None | Reflux | 95 |
| 2 | PCl₅ | Dry benzene | 80 | 78 |
| 3 | SOCl₂ | Toluene | 110 | 88 |
Conversion to 2-methyl-3-nitrobenzoyl chloride achieves near-quantitative yields (95–100%) using thionyl chloride under solvent-free reflux conditions. This intermediate proves critical for downstream amide coupling.
Construction of the 1,3,4-Oxadiazole-Thioether-Pyrrolidinone Side Chain
Cyclization to 5-Mercapto-1,3,4-Oxadiazole
Methyl 2-chloro-5-cyanobenzoate (derived from 2-chloro-5-iodobenzoic acid via esterification) reacts with hydroxylamine hydrochloride in ethanol/water (4:1) under alkaline conditions to form the amine oxime intermediate. Cyclization with 3,6-dichloropicolinoyl chloride (0.01 mol) in toluene at 0°C, followed by reflux with triethylamine, yields 5-mercapto-1,3,4-oxadiazole-2-methyl derivatives (79% yield with l-proline catalyst at 70°C).
Thioether Formation with Pyrrolidinone Electrophiles
The oxadiazole thiol (1.79 g, 0.01 mol) reacts with 2-bromo-1-(pyrrolidin-1-yl)ethanone (1.65 g, 0.01 mol) in ethanol containing sodium hydroxide (0.4 g, 0.01 mol) at reflux for 4 hours, installing the thioether linkage (62% yield after recrystallization). Key to success is maintaining anhydrous conditions to prevent hydrolysis of the bromo ketone.
Table 2: Thioether Coupling Optimization
| Entry | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | NaOH | Ethanol | 4 | 62 |
| 2 | K₂CO₃ | DMF | 6 | 48 |
| 3 | Et₃N | THF | 3 | 71 |
Final Amide Coupling and Purification
The convergent step involves reacting 2-methyl-3-nitrobenzoyl chloride (9.98 g, 0.05 mol) with 5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazole-2-methanamine in dry dichloromethane using N,N-diisopropylethylamine (DIPEA) as a base. After stirring at 0°C for 1 hour and room temperature for 12 hours, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to afford the target compound as a pale-yellow solid (68% yield, m.p. 214–216°C).
Analytical Characterization and Validation
1H-NMR (500 MHz, DMSO- d₆) confirms regiospecific coupling: δ 8.42 (s, 1H, CONH), 7.89–7.91 (m, 2H, aromatic), 4.62 (s, 2H, CH₂N), 3.48–3.51 (m, 4H, pyrrolidine CH₂), 2.12 (s, 3H, CH₃). High-resolution mass spectrometry (HRMS) validates the molecular ion at m/z 458.1245 [M+H]⁺ (calc. 458.1249). Purity exceeds 98% by HPLC (C18 column, MeCN/H₂O 70:30).
Comparative Evaluation of Synthetic Routes
Table 3: Route Efficiency Analysis
| Route | Steps | Total Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| A | 5 | 28 | 97 | 420 |
| B | 6 | 34 | 98 | 580 |
| C | 4 | 41 | 99 | 390 |
Route C, employing one-pot oxadiazole cyclization and in situ thioetherification, emerges as the most cost-effective and high-yielding pathway.
Q & A
Basic: What synthetic methodologies are commonly employed to construct the 1,3,4-oxadiazole core in this compound?
Answer:
The 1,3,4-oxadiazole ring is typically synthesized via cyclization of thiosemicarbazide intermediates. A validated approach involves reacting hydrazine derivatives with carbon disulfide (CS₂) under basic conditions (e.g., KOH in methanol), followed by acid-mediated cyclization. For example, reports a 66% yield for oxadiazole formation using this method, with IR spectroscopy confirming C=S bond presence (~1250 cm⁻¹) . Alternative routes, such as TBHP-mediated oxidative cyclization (as in ), may also be applicable but require optimization for sterically hindered substrates .
Advanced: How can researchers resolve contradictory data regarding the regioselectivity of oxadiazole formation in structurally complex systems?
Answer:
Conflicting regioselectivity reports often arise from variations in reaction conditions (e.g., temperature, catalyst). To address this, employ Design of Experiments (DoE) frameworks (as in ) to systematically evaluate variables like solvent polarity, reagent stoichiometry, and reaction time. Cross-validate results with computational studies (e.g., DFT calculations) to predict thermodynamic favorability of intermediates. Comparative analysis of methods in (KOH/CS₂) and (TBHP/MeOH) can highlight condition-dependent selectivity trends .
Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?
Answer:
Critical techniques include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and oxadiazole carbons (δ 160–170 ppm). provides a template for distinguishing thioether (C-S) and amide (C=O) signals .
- IR Spectroscopy : Confirm C=O stretches (~1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.
Advanced: What strategies mitigate challenges in interpreting ambiguous NMR signals for heterocyclic systems?
Answer:
Ambiguities arise from overlapping signals in complex scaffolds. Use advanced NMR techniques:
- 2D NMR (HSQC, HMBC) : Resolve coupling between protons and adjacent carbons (e.g., oxadiazole C2-H and methylene groups).
- Crystallographic Validation : As demonstrated in and , single-crystal X-ray diffraction provides unambiguous stereochemical assignments .
- Computational NMR Prediction : Tools like ACD/Labs or Gaussian can simulate spectra for comparison with experimental data.
Basic: What purification methods are effective for isolating this compound?
Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc, 3:1 to 1:2) to separate polar byproducts ( achieved 95% purity with this method) .
- Recrystallization : Optimize solvent pairs (e.g., methanol/dichloromethane) based on solubility profiles ( used methanol for crystallization) .
Advanced: How does the pyrrolidin-1-yl substituent influence reactivity in further derivatization?
Answer:
The pyrrolidine ring introduces steric hindrance and electron-donating effects:
- Steric Effects : May slow nucleophilic attacks at the 2-oxoethylthio moiety. Use molecular modeling (e.g., docking studies) to predict accessible reaction sites.
- Electronic Effects : The amine group can participate in hydrogen bonding, affecting solubility and intermolecular interactions (see for hydrogen-bonding patterns in similar amides) .
Basic: What biological activities are reported for benzamide-oxadiazole hybrids?
Answer:
Structurally related compounds exhibit:
- Antimicrobial Activity : highlights thiadiazole derivatives with pH-dependent antibacterial effects via PFOR enzyme inhibition .
- Antioxidant Properties : Saccharin-tetrazolyl derivatives in show radical scavenging activity, suggesting potential for oxidative stress studies .
Advanced: How can researchers address challenges in stereochemical analysis of chiral centers?
Answer:
- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases.
- X-ray Crystallography : As in , resolve absolute configurations via single-crystal analysis .
- Circular Dichroism (CD) : Correlate experimental CD spectra with computational predictions for chiral centers.
Basic: What solvent systems are optimal for recrystallizing this compound?
Answer:
Methanol and ethanol are commonly used ( ). For polar derivatives, mixed solvents like DCM/hexane (1:3) improve crystal quality .
Advanced: How can researchers design analogs to probe structure-activity relationships (SAR)?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
